3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine
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Overview
Description
3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is a complex organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is part of the triazolopyrimidine family, known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine typically involves multiple steps, starting with the preparation of the core triazolopyrimidine scaffoldCommon reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and has been studied for its potential as a CDK2 inhibitor.
Uniqueness
What sets 3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine apart is its specific substitution pattern, which imparts unique biological properties and potential therapeutic applications. Its ability to selectively inhibit CDK2 makes it a promising candidate for further research in cancer therapy .
Properties
IUPAC Name |
5,6-dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N9/c1-14-15(2)24-20-22-13-23-29(20)19(14)28-11-9-27(10-12-28)18-7-6-17(25-26-18)16-5-3-4-8-21-16/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOUQSWUCBWSSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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